(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17484234
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F3N2 |
|---|---|
| Molecular Weight | 176.14 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |
| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |
| Standard InChI Key | CWCZMOYKIBMJDB-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CN=CC=C1[C@H](C(F)(F)F)N |
| Canonical SMILES | C1=CN=CC=C1C(C(F)(F)F)N |
Introduction
Chemical Identity
Structural Features
The compound contains:
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A trifluoromethyl group () attached to a pyridine ring.
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A chiral ethanamine moiety ().
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Chirality | R-enantiomer |
| Functional Groups | Amine, Trifluoromethyl, Pyridine |
| 3D Conformer Availability | Yes |
| SMILES Representation | CC@HN |
Synthesis
The synthesis of (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves:
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Starting Materials: Fluorinated precursors and pyridine derivatives.
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Chirality Introduction: Enantioselective synthesis or resolution techniques.
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Reactions:
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Nucleophilic substitution to introduce the trifluoromethyl group.
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Reductive amination for the ethanamine moiety.
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Medicinal Chemistry
The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug design targeting enzyme inhibition or receptor binding.
Synthetic Chemistry
The compound serves as a building block for fluorinated intermediates in agrochemicals and pharmaceuticals.
Research Findings
Studies suggest that fluorinated compounds like this one exhibit:
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Improved binding affinity in biological systems due to the electronegativity of the group.
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Potential as scaffolds for designing enzyme inhibitors or ligands for receptors.
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